1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one
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Overview
Description
1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and prop-2-en-1-one groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with 1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one.
Imidazole Derivatives: Imidazole-containing compounds also exhibit similar chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aminomethyl and prop-2-en-1-one groups contribute to its versatility in various applications .
Properties
Molecular Formula |
C7H8N2OS |
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Molecular Weight |
168.22 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-6(10)5-4-11-7(3-8)9-5/h2,4H,1,3,8H2 |
InChI Key |
QOBROLHIZLJJJW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CSC(=N1)CN |
Origin of Product |
United States |
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